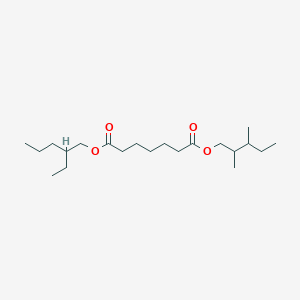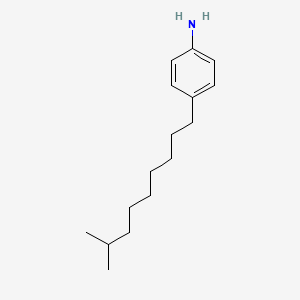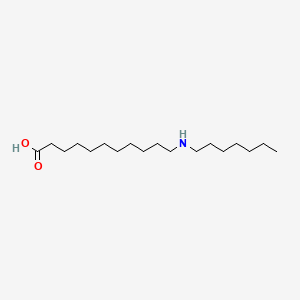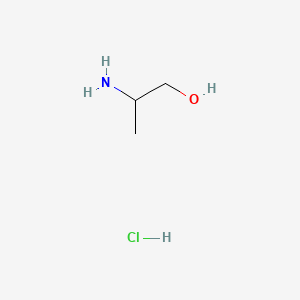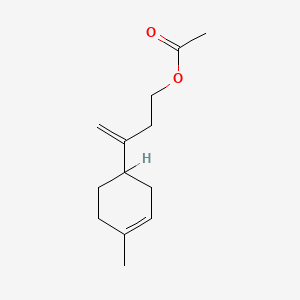
5,5'-Diiodo-2,2'-bithiophene
Overview
Description
5,5’-Diiodo-2,2’-bithiophene is an organic compound with the molecular formula C8H4I2S2. It is a derivative of bithiophene, where two iodine atoms are substituted at the 5 and 5’ positions of the bithiophene core. This compound is known for its significant role in organic electronics and materials science due to its unique electronic properties .
Mechanism of Action
Target of Action
5,5’-Diiodo-2,2’-bithiophene is primarily used in the synthesis of optically active π-conjugated polymers . These polymers are the primary targets of the compound. They play a crucial role in organic electronics, which have shown great promise for applications in lighting, power, and circuitry .
Mode of Action
The compound interacts with its targets through a process known as copolymerization . This is a chemical reaction that forms a polymer from multiple monomers, in this case, 5,5’-Diiodo-2,2’-bithiophene and a diethynyl compound . The resulting changes include the formation of a new π-conjugated polymer with glucose-linked biphenyl units in the main chain .
Biochemical Pathways
The biochemical pathways affected by 5,5’-Diiodo-2,2’-bithiophene involve the synthesis of oligothiophenes, which are important organic electronic materials . The downstream effects of these pathways contribute to the development of organic semiconductors from highly ordered oligo and polythiophenes .
Result of Action
The molecular and cellular effects of 5,5’-Diiodo-2,2’-bithiophene’s action result in the formation of a new π-conjugated polymer . This polymer exhibits efficient circularly polarized luminescence with a green color, whose dissymmetry factor reached 1.9 × 10 −2 when the backbone was folded into the helical conformation in the film state .
Action Environment
The action of 5,5’-Diiodo-2,2’-bithiophene can be influenced by environmental factors. For instance, the absorption and circular dichroism spectra of the resulting polymer were found to change depending on the solvents due to the conformational alteration within a single polymer chain . This suggests that the compound’s action, efficacy, and stability can be affected by the exterior environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-diiodo-2,2’-bithiophene typically involves the iodination of 2,2’-bithiophene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar iodination reactions with optimizations for yield and purity. Industrial processes would also focus on cost-effective and environmentally friendly reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Diiodo-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where the iodine atoms are replaced with other groups.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Utilizes organotin reagents and palladium catalysts.
Oxidation: Employs oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products: The major products formed from these reactions include various substituted bithiophenes, which are valuable intermediates in the synthesis of organic electronic materials .
Scientific Research Applications
5,5’-Diiodo-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells due to its excellent electronic properties.
Materials Science: The compound is a building block for the synthesis of conjugated polymers and oligomers, which are essential in the fabrication of flexible electronic devices.
Chemical Sensors: Its derivatives are used in the design of chemical sensors and biosensors for detecting various analytes.
Comparison with Similar Compounds
- 5,5’-Dibromo-2,2’-bithiophene
- 5-Bromo-2,2’-bithiophene
- 2,2’-Bithiophene
- 2,5-Diiodothiophene
Comparison: Compared to its analogs, 5,5’-diiodo-2,2’-bithiophene is unique due to the presence of iodine atoms, which significantly influence its electronic properties. The larger atomic radius and higher electronegativity of iodine compared to bromine or hydrogen result in different reactivity and stability profiles. This makes 5,5’-diiodo-2,2’-bithiophene particularly useful in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2-iodo-5-(5-iodothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPGKLCKMUWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C2=CC=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349011 | |
| Record name | 5,5'-diiodo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-80-8 | |
| Record name | 5,5'-diiodo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5',5'-DIIODO-2,2'-BITHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


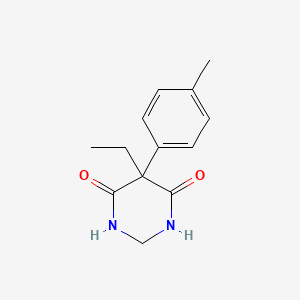
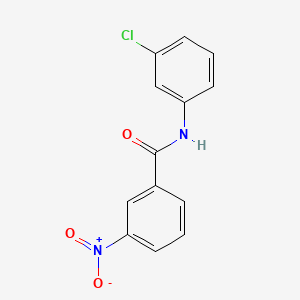




![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)
![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)

